2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Description
This compound, with the molecular formula C₂₁H₁₅BrFN₅OS (molecular weight: 484.3 g/mol), is a triazole-based acetamide derivative featuring a 4-bromophenyl group at position 4 of the triazole ring, a pyridin-4-yl substituent at position 5, and a sulfanyl-acetamide moiety linked to an N-(3-fluorophenyl) group . Its structural uniqueness lies in the combination of bromine (electron-withdrawing) and fluorine (polar substituent), which may enhance binding to biological targets or influence physicochemical properties like solubility and stability. The SMILES notation (C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4) highlights the triazole core’s connectivity to aromatic systems, a design common in kinase inhibitors and antimicrobial agents .
Properties
CAS No. |
477333-48-5 |
|---|---|
Molecular Formula |
C21H15BrFN5OS |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H15BrFN5OS/c22-15-4-6-18(7-5-15)28-20(14-8-10-24-11-9-14)26-27-21(28)30-13-19(29)25-17-3-1-2-16(23)12-17/h1-12H,13H2,(H,25,29) |
InChI Key |
RGHAAESXIZMOCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Bromophenyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution reactions using brominated and pyridinyl precursors.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions.
Final Coupling with Fluorophenyl Acetamide: The final step involves coupling the intermediate with 3-fluorophenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for drug discovery and development, particularly in targeting specific proteins or enzymes.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties can be explored for therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for further drug development and clinical trials.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and aromatic groups allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signaling pathways, or induction of cellular responses.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Trifluoromethyl : The N-(3-fluorophenyl) group in the target compound may offer better solubility than bulkier CF3 substituents (e.g., ), though CF3 groups enhance lipophilicity for membrane penetration.
- Bromine’s Role : The 4-bromophenyl group is conserved in several analogues, suggesting its importance in π-π stacking or hydrophobic interactions .
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a member of the triazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 526.4 g/mol. The structure includes a triazole ring, a bromophenyl group, a pyridinyl group, and an acetamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20BrN5O3S |
| Molecular Weight | 526.4 g/mol |
| IUPAC Name | 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide |
| CAS Number | 477329-69-4 |
Antioxidant Activity
Research has indicated that triazole derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively. Studies using DPPH and ABTS assays have demonstrated that similar triazole compounds possess antioxidant capabilities comparable to standard antioxidants such as ascorbic acid .
Antibacterial Activity
The antibacterial potential of triazole derivatives has been extensively studied. Compounds with similar structures have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria. For instance, molecular docking studies suggest that these compounds can bind effectively to bacterial enzymes, inhibiting their function and thus exhibiting antibacterial properties . The compound's sulfanyl group may enhance its interaction with microbial targets.
Anticancer Activity
Triazole derivatives have been recognized for their anticancer effects. In vitro studies have indicated that compounds similar to the one can induce apoptosis in various cancer cell lines. For example, derivatives featuring the triazole ring have shown cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating significant potency . The presence of both bromophenyl and pyridinyl groups is thought to facilitate interactions with multiple cellular targets involved in cancer progression.
Case Studies
- Antioxidant and Antimicrobial Properties : A study on mercapto-substituted triazoles highlighted their antioxidant capabilities alongside effective antibacterial action against E. coli and Staphylococcus aureus. The compound's structural features were linked to its high binding affinity for bacterial targets, suggesting a robust mechanism for its antibacterial action .
- Cytotoxic Effects Against Cancer Cells : Research involving triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. For instance, a derivative with a similar structure showed an IC50 value of 6.2 μM against HCT-116 cells, indicating promising potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
